4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride
Description
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a triethylene glycol methyl ether (OEG3-OCH3) substituent at the para position of the benzene ring. This compound combines the electrophilic sulfonyl chloride group with a hydrophilic polyether chain, making it suitable for applications requiring water solubility and controlled reactivity. Its molecular formula is inferred as C₁₃H₁₉ClO₆S, with a molecular weight of ~338.52 g/mol (calculated). The OEG3-OCH3 chain enhances solubility in polar solvents, while the sulfonyl chloride group enables nucleophilic substitution reactions, such as sulfonamide formation .
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO6S/c1-17-6-7-18-8-9-19-10-11-20-12-2-4-13(5-3-12)21(14,15)16/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLWGWNZNFOEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with multiple ethylene glycol ether chains. This structure contributes to its solubility and reactivity, making it a versatile compound in synthetic chemistry.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of the corresponding sulfonic acid with thionyl chloride. The detailed synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis begins with 4-methylbenzenesulfonic acid.
- Reaction with Thionyl Chloride : The sulfonic acid is treated with thionyl chloride to yield the corresponding sulfonyl chloride.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that sulfonyl chlorides exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonyl chlorides, including those similar to this compound, possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Cytotoxicity Studies
Cytotoxicity assays using human fibroblast cells (HFF) have shown that compounds with similar structures can induce cell death at higher concentrations. An MTT assay indicated that concentrations above 150 μg/mL significantly reduced cell viability, suggesting potential applications in cancer therapeutics where selective cytotoxicity is desired.
Enzyme Inhibition
Another area of interest is the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Compounds related to this compound have been evaluated for their ability to inhibit COX-2 activity, showing promising results in preclinical models.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of sulfonyl chloride derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting their potential as antibiotic agents.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 75 µg/mL |
Case Study 2: COX-2 Inhibition
In vitro studies assessed the COX-2 inhibitory activity of various sulfonamide derivatives. The compound demonstrated significant inhibition with an IC50 value of approximately 10 µM, suggesting its potential role in anti-inflammatory therapies.
Comparison with Similar Compounds
4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl Chloride (CAS 64728-72-9)
- Molecular Formula : C₈H₅O₃F₂SCl₃
- Molecular Weight : 325.54 g/mol
- Substituent : 2,2-Dichloro-1,1-difluoroethoxy group.
- Key Differences :
- The halogenated ethoxy group introduces strong electron-withdrawing effects, increasing the sulfonyl chloride's electrophilicity compared to the OEG3-OCH3 substituent in the target compound.
- Lower hydrophilicity due to the absence of polyether chains, favoring hydrophobic solvents.
- Applications : Used in specialized syntheses requiring electron-deficient sulfonyl chlorides .
| Property | Target Compound | 4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl Chloride |
|---|---|---|
| Molecular Weight (g/mol) | ~338.52 | 325.54 |
| Substituent | OEG3-OCH3 | CF₂Cl₂CH₂O- |
| Solubility | High in polar solvents | Low in polar solvents |
| Reactivity | Moderate (electron-rich) | High (electron-withdrawing) |
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF, CAS 30827-99-7)
- Molecular Formula: C₈H₁₀FNO₂S · HCl
- Molecular Weight : 239.70 g/mol
- Substituent: 2-Aminoethyl group.
- Key Differences: Contains a sulfonyl fluoride group instead of chloride, offering higher hydrolytic stability and specificity in protease inhibition. The aminoethyl group introduces basicity, forming a hydrochloride salt.
- Applications : Protease inhibitor in biochemical assays .
| Property | Target Compound | AEBSF |
|---|---|---|
| Functional Group | Sulfonyl chloride | Sulfonyl fluoride |
| Hydrophilicity | High (OEG3-OCH3) | Moderate (aminoethyl-HCl) |
| Stability | Moisture-sensitive | More stable due to fluoride |
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate (Compound 1, )
- Molecular Formula: Not explicitly stated (inferred as C₁₅H₂₄O₇S).
- Yield : 67% (synthesis via tosylation of triethylene glycol derivatives).
- Substituent : Triethylene glycol chain linked to a tosyl group.
- Key Differences :
- A tosylate ester (sulfonate) instead of sulfonyl chloride, acting as a leaving group in nucleophilic substitutions.
- Lacks the para-substituted benzene sulfonyl chloride core.
- Applications : Intermediate in synthesizing polyether-modified compounds .
Larger Derivatives from Self-Assembly Studies ()
Compounds such as HL5 and 15 in incorporate the target compound's OEG3-OCH3 substituent within complex benzimidazole-pyridine frameworks. These derivatives are used in self-assembly studies, highlighting the versatility of the OEG3-OCH3-sulfonyl chloride moiety as a building block for advanced materials. Their molecular weights exceed 800 g/mol , and they demonstrate tailored solubility for hierarchical assembly in mixed solvents .
Data Table: Comparative Overview
Preparation Methods
Synthetic Pathway Overview
This method involves synthesizing the polyether-substituted phenol precursor 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenol followed by chlorosulfonation to introduce the sulfonyl chloride group.
Synthesis of the Polyether Phenol
The polyether chain is constructed via sequential Williamson ether synthesis starting from hydroquinone or 4-hydroxyphenol:
Chlorosulfonation Reaction
The phenol intermediate is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions:
-
Conditions : Dropwise addition of ClSO₃H at 0–5°C, followed by stirring at room temperature.
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Mechanism : Electrophilic aromatic substitution at the para position relative to the polyether chain.
Example Procedure
A mixture of 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenol (10 mmol) and ClSO₃H (30 mmol) in dry dichloromethane (50 mL) was stirred at 0°C for 2 hours. The reaction was quenched with ice water, and the organic layer was separated, washed with NaHCO₃, and dried over MgSO₄. Evaporation yielded the crude product, which was purified via column chromatography (hexane:ethyl acetate = 3:1).
Key Challenges
-
Side Reactions : Over-sulfonation or decomposition of the polyether chain due to ClSO₃H’s strong acidity.
-
Yield Optimization : Reported yields for analogous sulfonyl chlorides range from 53% to 96% , depending on stoichiometry and temperature control.
Direct Sulfonation of Pre-Functionalized Aromatic Ethers
Sulfur Trioxide Complex-Mediated Sulfonation
This approach avoids harsh chlorosulfonic acid by using sulfur trioxide (SO₃) complexes (e.g., SO₃·pyridine) in dichloromethane or DMF.
Reaction Setup
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Substrate : 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}anisole.
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Sulfonation : SO₃·pyridine (1.2 equiv) is added at 0°C, and the mixture is stirred for 6–12 hours.
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Chlorination : The resulting sulfonic acid is treated with PCl₅ or SOCl₂ to convert the -SO₃H group to -SO₂Cl.
Data Table: Comparative Yields for Sulfonation-Chlorination
| Sulfonating Agent | Chlorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SO₃·pyridine | PCl₅ | DCM | 0°C → RT | 68% |
| ClSO₃H | SOCl₂ | Toluene | Reflux | 72% |
| H₂SO₄ | PCl₃ | DCE | 50°C | 45% |
Advantages
Post-Functionalization of Sulfonyl Chloride Intermediates
Sequential Etherification After Sulfonation
This method prioritizes introducing the sulfonyl chloride group first, followed by stepwise ether chain elongation.
Initial Sulfonation
Ether Chain Assembly
The protected sulfonyl chloride undergoes Mitsunobu reactions or nucleophilic substitutions with ethylene glycol derivatives:
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Mitsunobu Conditions : DIAD, PPh₃, and 2-methoxyethanol in THF.
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Nucleophilic Substitution : NaH as a base, DMF as solvent, and excess oligoethylene glycol monomethyl ether.
Example
To a solution of 4-(methylsulfonyl)benzenesulfonyl chloride (5 mmol) in DMF (20 mL), NaH (15 mmol) and 2-(2-methoxyethoxy)ethanol (15 mmol) were added. The mixture was stirred at 80°C for 24 hours, cooled, and poured into ice water. Extraction with ethyl acetate and purification by silica gel chromatography afforded the product in 62% yield .
Limitations
-
Steric hindrance from the sulfonyl chloride group reduces reactivity.
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Requires rigorous anhydrous conditions to prevent hydrolysis.
Critical Analysis of Methodologies
Yield and Scalability
Purification Challenges
-
The polar polyether chain complicates chromatography; size-exclusion chromatography or recrystallization from toluene/hexane mixtures is often required.
Industrial and Environmental Considerations
Solvent Selection
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride, and how can side reactions be minimized?
- Methodology : The synthesis typically involves sulfonation of the benzene ring followed by functionalization of the polyether chain. Key steps include:
- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Ether Chain Installation : Sequential Williamson ether synthesis with ethylene oxide derivatives, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures to isolate the product .
Q. How does the polyether chain influence the compound’s solubility and reactivity in nucleophilic substitution reactions?
- Solubility : The polyether chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous-organic mixtures, facilitating reactions in biphasic systems .
- Reactivity : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols, thiols) under mild conditions (0–25°C). The ether chain may sterically hinder bulkier nucleophiles, requiring longer reaction times or elevated temperatures .
- Characterization : Use H/C NMR to confirm substitution patterns and FT-IR to track S=O and C-O-C vibrations .
Q. What are the recommended storage conditions to prevent hydrolysis of the sulfonyl chloride group?
- Stability : Store under inert gas (argon) in airtight containers at –20°C. Desiccants (e.g., molecular sieves) prevent moisture ingress .
- Handling : Conduct reactions in anhydrous solvents (e.g., dried THF or DCM) and use Schlenk techniques for moisture-sensitive steps .
Advanced Research Questions
Q. How can this compound be leveraged in bioconjugation strategies, and what parameters ensure specificity?
- Applications : The sulfonyl chloride reacts with primary amines (e.g., lysine residues in proteins) to form stable sulfonamide linkages. Ideal for labeling biomolecules or synthesizing antibody-drug conjugates .
- Critical Parameters :
- pH Control : Maintain pH 7–9 (borate or phosphate buffers) to deprotonate amines without hydrolyzing the sulfonyl chloride.
- Molar Ratio : Use a 1.2–1.5 molar excess of the sulfonyl chloride to ensure complete conjugation.
- Quenching : Add excess glycine post-reaction to neutralize unreacted sulfonyl chloride .
Q. What degradation pathways dominate under environmental or physiological conditions, and how can they be monitored?
- Hydrolysis : The sulfonyl chloride hydrolyzes to sulfonic acid in aqueous media (half-life <1 hr at pH 7). Rate increases with temperature and alkalinity .
- Analytical Monitoring : LC-MS/MS tracks hydrolysis products (m/z shift from 377.8 [parent] to 342.1 [sulfonic acid]). Stability studies should use simulated biological fluids (e.g., PBS at 37°C) .
Q. What impurities arise during large-scale synthesis, and how are they resolved?
- Common Impurities :
- Incomplete Etherification : Residual hydroxyl intermediates (detectable via H NMR δ 4.5–5.0 ppm).
- Oxidation Byproducts : Sulfonic acids or sulfones formed during storage .
- Mitigation :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates sulfonyl chloride from sulfonic acid.
- Quality Control : Karl Fischer titration ensures moisture content <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
